

Application Notes: Urinary α -Amylase Determination Using a 2-Chloro-4-nitrophenylmaltoside Kit

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenylmaltoside

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Introduction

Alpha-amylases are enzymes that hydrolyze complex carbohydrates into smaller sugars. In a clinical and research setting, the measurement of α -amylase activity in urine is a key diagnostic tool, primarily for pancreatic disorders. An elevation in urinary α -amylase activity often mirrors a rise in serum levels, making it a valuable, non-invasive diagnostic parameter. This document provides detailed application notes and protocols for the determination of urinary α -amylase activity using a kinetic colorimetric assay based on the substrate 2-Chloro-4-nitrophenyl- α -D-maltotriose (CNP3).

Principle of the Method

The assay utilizes the direct hydrolytic action of α -amylase on the chromogenic substrate, 2-chloro-4-nitrophenyl- α -D-maltotriose (CNP3).^[1] α -amylase cleaves CNP3, releasing 2-chloro-4-nitrophenol (CNP), a colored product, and other smaller sugars like 2-chloro-4-nitrophenyl- α -D-maltoside (CNP2), maltotriose (G3), and glucose (G).^{[1][2]} The rate of formation of 2-chloro-4-nitrophenol is measured spectrophotometrically at 405 nm and is directly proportional to the α -amylase activity in the sample.^{[1][2][3]} This direct assay methodology does not require the use of ancillary enzymes, simplifying the experimental procedure.^{[4][5][6][7]}

Quantitative Data Summary

The performance characteristics of the urinary α -amylase assay using a **2-Chloro-4-nitrophenylmaltoside** kit are summarized below. Data presented is a synthesis of information from various commercially available kits and research publications.

Table 1: Assay Performance Characteristics

Parameter	Value	Source
Linearity Range (Urine)	5 - 4,800 U/L	[8]
Linearity Range (Serum)	10 - 2,000 U/L	[8]
Lowest Detectable Level (Urine)	2 U/L	[8]
Lowest Detectable Level (Serum)	1 U/L	[8]
Wavelength	405 nm	[2][9]
Temperature	37°C	[2]

Table 2: Imprecision Data

Sample Type	Mean (U/L)	Within-run SD	Within-run CV%	Total SD	Total CV%	Source
Serum Level 1	45.97	0.69	1.51	2.13	4.64	[8]
Serum Level 2	494.94	3.99	0.81	14.1	2.85	[8]
Serum Level 3	3207.84	50.73	1.58	101.63	3.17	[8]

Table 3: Reference Ranges

Temperature	Sample Type	Reference Range	Source
37°C	Urine	up to 1000 U/L	[7]
37°C	24-h Urine	up to 900 U/24 h	[7]
25°C	Urine	up to 600 U/L	[7]
25°C	24-h Urine	up to 450 U/24 h	[7]

Experimental Protocols

Reagent Composition

The ready-to-use reagent typically contains the following components in a buffer solution (e.g., MES buffer, pH 6.0):

- 2-chloro-4-nitrophenyl- α -D-maltotrioside (CNPG3): ~2.25 - 2.5 mmol/L[2][7][10]
- Buffer (e.g., MES): ~50 mmol/L[2][7]
- Sodium Chloride: ~250 - 300 mmol/L[2][10]
- Calcium Acetate/Chloride: ~4.5 - 5 mmol/L[2][10]
- Potassium Thiocyanate: ~253 - 450 mmol/L[7][10]
- Sodium Azide (as a preservative): ~0.95 g/L - 152 mmol/L[2][7]

Sample Handling and Preparation

- Sample Type: Urine (random or timed). Serum or heparinized plasma can also be used. Anticoagulants such as EDTA, citrate, and oxalate should be avoided.[1][8]
- Sample Integrity: Urine samples should be clear and free of precipitates.[10]
- pH Adjustment: For urine samples, adjust the pH to approximately 7.0 before storage.[8]
Urines with a pH below 5 may exhibit reduced enzyme stability.[10]

- Storage: α -amylase in urine is stable for up to 10 days when stored at 2-8°C.[10] In serum, it is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[1]

Assay Procedure (Manual Spectrophotometer)

- Reagent Preparation: The reagent is typically supplied ready-to-use.[2][7][10] Allow the reagent to equilibrate to the reaction temperature (e.g., 37°C).
- Spectrophotometer Setup:
 - Set the wavelength to 405 nm.
 - Set the temperature to 37°C.
 - Zero the spectrophotometer with distilled water or air.
- Assay Reaction:
 - Pipette 1.0 mL of the α -amylase reagent into a cuvette.
 - Add 20 μ L of the urine sample to the cuvette.
 - Mix gently and incubate at 37°C for 60 seconds.[1]
- Measurement:
 - After the incubation period, measure the initial absorbance at 405 nm.
 - Continue to record the absorbance at 1, 2, and 3-minute intervals.[10] A minimum of three absorbance readings is recommended to determine the mean change in absorbance per minute (Δ OD/min).[1]
- Sample Dilution: If the Δ OD/min exceeds a certain threshold (e.g., 0.300 or 0.630), dilute the sample 1:10 with 0.9% NaCl solution and repeat the assay.[2][7] Remember to multiply the final result by the dilution factor.

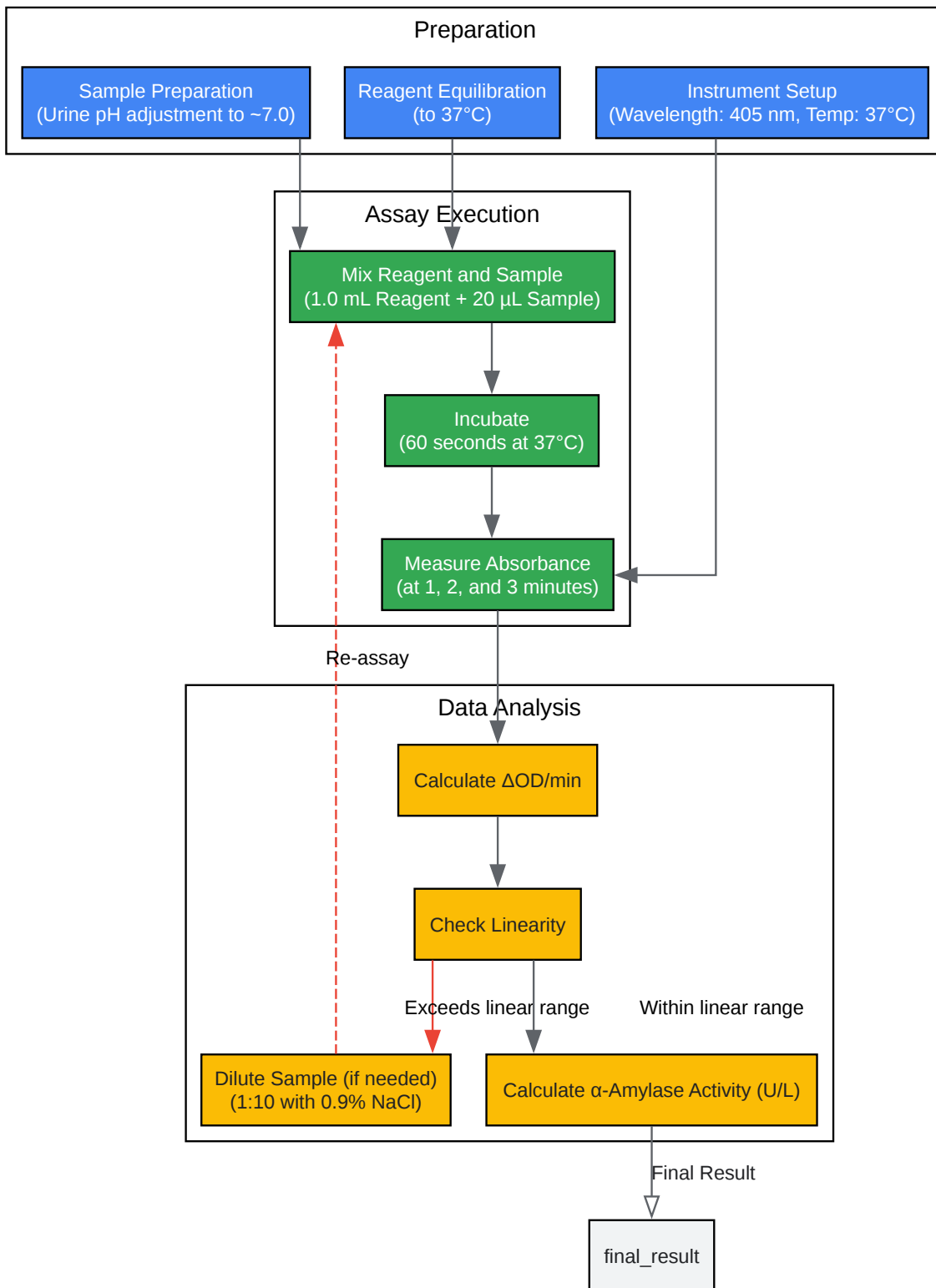
Calculation of α -Amylase Activity

The α -amylase activity is calculated using the following formula:

$$\text{Activity (U/L)} = \Delta\text{OD}/\text{min} \times \text{Factor}$$

The factor is specific to the assay kit and instrument parameters and is typically provided by the manufacturer.

Experimental Workflow Diagram

Urinary α -Amylase Assay Workflow[Click to download full resolution via product page](#)Caption: Workflow for urinary α -amylase determination.

Important Considerations

- Contamination: Saliva and sweat contain high levels of α -amylase. To avoid contamination, do not pipette by mouth and avoid contact of reagents and pipette tips with skin.^[7]
- Interferences: Hemolysis and high levels of bilirubin, triglycerides, and glucose generally do not interfere with the assay.^[11] However, it is always advisable to consult the specific kit insert for a comprehensive list of interfering substances.
- Quality Control: It is recommended to run controls with known α -amylase concentrations with each batch of samples to ensure the accuracy and precision of the results.
- Reagent Stability: Unopened reagents are stable until the expiration date when stored at 2-8°C. Once opened, the reagent is typically stable for 30 days when stored on-board the instrument or at 2-8°C.^{[1][8]} Discard the reagent if there are signs of discoloration or turbidity.^[10]

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